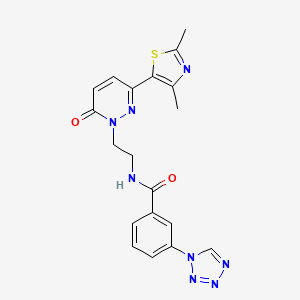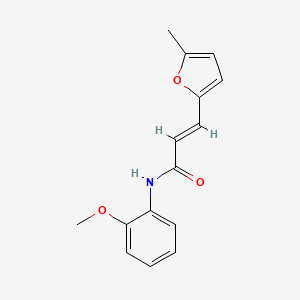
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and synthesis of complex organic molecules, like N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, are critical in various fields of chemistry and medicine. These molecules are often designed to exhibit specific biological or chemical properties, making them valuable for applications in drug development, materials science, and as probes in biological systems.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursor molecules. Techniques such as nucleophilic substitution, condensation reactions, and ring closure strategies are common. For example, Ahmad et al. (2012) described the synthesis of novel N-substituted benzyl/phenyl compounds through a series of well-orchestrated chemical reactions, which could be analogous to the steps required to synthesize the molecule (Ahmad et al., 2012).
Molecular Structure Analysis
The molecular structure of complex molecules is often elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These methods provide insights into the molecule's 3D configuration, functional groups, and bonding patterns. The work by Sharma et al. (2016), which detailed the crystal structure analysis of a complex molecule, exemplifies the type of studies required to fully understand the molecular structure (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of a molecule under various conditions can reveal its potential utility and stability. Studies typically investigate the molecule's behavior in the presence of different reagents, temperatures, and environments to map out its chemical properties. For instance, Kumar and Lown (2003) explored the synthesis and preliminary anti-cancer evaluation of dimers, providing a glimpse into how chemical reactions can be used to probe the properties of complex molecules (Kumar & Lown, 2003).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
A study by Rajasekaran et al. (2006) synthesized novel compounds with structural similarities, demonstrating moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Their work underscores the potential of such compounds in developing new antimicrobial agents.
Anticancer and Antioxidant Activities
Research by Gudipati et al. (2011) on N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives showcased their potential in anticancer and antioxidant applications. This indicates the broader relevance of such compounds in therapeutic research.
Anti-inflammatory Properties
Lynch et al. (2006) explored derivatives based on thiazole and thiazoline, identifying compounds with anti-inflammatory activities. Their findings highlight the versatility of such chemical frameworks for pharmacological applications.
Coordination Networks and NLO Properties
A study by Liao et al. (2013) on tetrazolate-yl acylamide tectons forming coordination networks with cadmium dichloride revealed significant second harmonic generation efficiencies, suggesting applications in materials science for nonlinear optical properties.
Synthesis and Ethylene Oligomerization
Research by Wang et al. (2009) on nickel complexes bearing benzamide derivatives demonstrated their efficacy in ethylene oligomerization, pointing to applications in catalysis and industrial chemistry.
Propiedades
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2S/c1-12-18(30-13(2)22-12)16-6-7-17(28)26(23-16)9-8-20-19(29)14-4-3-5-15(10-14)27-11-21-24-25-27/h3-7,10-11H,8-9H2,1-2H3,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZJQSNTWQGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)
![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)


![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)